molecular formula C24H36O3 B10774282 Nabilone CAS No. 61617-09-2

Nabilone

Cat. No.: B10774282
CAS No.: 61617-09-2
M. Wt: 372.5 g/mol
InChI Key: GECBBEABIDMGGL-RTBURBONSA-N

Description

Nabilone is a synthetic cannabinoid analog renowned for its high affinity and partial agonist activity at the CB1 receptor, mirroring the psychoactive principle of Δ9-tetrahydrocannabinol (THC). This well-characterized compound is a pivotal tool in preclinical research for elucidating the endocannabinoid system's complex role in neurotransmission, appetite regulation, and pain perception. Its primary research applications include the study of cannabinoid-based therapeutics for chemotherapy-induced nausea and vomiting, neuropathic pain management, and appetite stimulation in cachexia models. Beyond therapeutic investigation, this compound serves as a critical reference standard in analytical chemistry, forensic science, and metabolic studies, enabling the precise identification and quantification of cannabinoids. Researchers utilize this compound to probe receptor binding kinetics, signal transduction pathways, and the downstream effects on neurotransmitter release (e.g., GABA, glutamate). Provided as a high-purity solid, it is essential for generating reproducible and reliable data in both in vitro and in vivo systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBBEABIDMGGL-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023341, DTXSID401015800
Record name Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.93e-04 g/L
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51022-71-0, 61617-09-2
Record name Nabilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51022-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nabilone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nabilone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Nabilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NABILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N4O9L084N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nabilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Derivatization Methodologies

Total Synthesis Approaches for Nabilone (B1677615)

Total synthesis of this compound has been explored through different routes since its initial development. The structure of this compound features a dibenzopyran core, a dimethylheptyl lipophilic chain at C3, a saturated terpene scaffold, and a ketone group at C9, distinguishing it from THC which has a methyl group at C9 and an unsaturated terpene ring mdpi.com. Early syntheses faced challenges, including low yields and the use of toxic reagents hawaii.edu.

Stereoselective Synthesis Pathways

Stereoselective synthesis is crucial for obtaining specific enantiomers of this compound, as different stereoisomers can have varying pharmacological properties hawaii.edumdpi.com. While early syntheses often produced racemic mixtures, significant efforts have been directed towards achieving enantiopure this compound hawaii.edumdpi.com.

One approach to obtaining enantioenriched this compound involves a Brønsted acid catalyzed Michael addition to apoverbenone, which provides a key intermediate with high enantiomeric excess (ee) hawaii.edu. This intermediate is then cyclized to yield (-)-nabilone with exceptional ee hawaii.edu. Another method for achieving stereoselectivity in cannabinoid synthesis, which could be applicable to this compound precursors, involves the use of asymmetric organic reducing agents like chlorodiisopino-campheylborane (DIP-Cl) or borane (B79455) reducing agents based on Corey-Bakshi-Shibata (CBS) ligands for the stereoselective reduction of enones google.com. Enzymatic methods have also been explored for producing enantiopure compounds from racemic mixtures google.com.

Enzymatic Reduction Mechanisms and Stereochemical Control

Enzymatic transformations have shown promise in the stereoselective modification of this compound. Microorganisms can stereospecifically reduce the 9-keto group of this compound. asm.org For example, a culture of an unidentified soil bacterium designated A24007 was found to stereospecifically reduce the 9-ketone group of (6aR,10aR)-nabilone to the 9S alcohol, yielding an optically active 9S-hydroxy-6aR,10aR-trans cannabinoid. asm.org Similarly, Bacillus cereus cultures were shown to stereospecifically reduce the 9-keto group of (6aS,10aS)-nabilone to the 9S alcohol. asm.org These enzymatic reduction mechanisms highlight a method for controlling the stereochemistry at the C9 position, leading to specific hydroxylated metabolites asm.org.

Data on microbial transformation products of this compound include various hydroxylated and keto derivatives, often produced with specific stereochemistry. asm.org

MicroorganismSubstrate EnantiomerMajor Product Stereochemistry (C9, 6a, 10a)
Unidentified soil bacterium A24007(6aR,10aR)-Nabilone9S, 6aR, 10aR
Bacillus cereus NRRL B8172(6aS,10aS)-Nabilone9S, 6aS, 10aS
Bacillus cereusThis compound9S

Note: This table is based on findings regarding the stereospecific reduction of the 9-keto group by microorganisms. asm.org

Chemical Modifications and Analog Design

Chemical modifications of the cannabinoid scaffold, including that of this compound, are extensively pursued to develop analogs with altered pharmacological profiles, improved potency, selectivity for cannabinoid receptors (CB1 and CB2), and desirable pharmacokinetic properties springernature.comnih.govucl.ac.be.

Derivatization Strategies for Functionalized Ligands

Derivatization strategies involve introducing various functional groups onto the this compound structure to create functionalized ligands springernature.comhawaii.edu. These modifications can occur at different positions of the molecule, such as C9 and C11 hawaii.edu. Examples of functional groups introduced include azide, cyano, isothiocyanate, and nitrate (B79036) ester functionalities at C9 and C11 hawaii.edu. These functionalized ligands are used to probe cannabinoid receptors through ligand binding assays (LBAs), structure-activity relationships (SARs), and ligand assisted protein structure (LAPS) experiments hawaii.edu.

The synthesis of C-9 and C-11 functionalized classical cannabinoids derived from enantioenriched this compound has been described, often utilizing simple functional group manipulations and nucleophilic displacement of organoiodide intermediates. hawaii.eduhawaii.edu

Comparative Synthetic Routes for Cannabinoid Classes

Synthetic strategies for cannabinoids encompass various classes, including classical, non-classical, and hybrid cannabinoids springernature.comresearchgate.net. Improvements in synthetic methodologies, such as the Brønsted acid catalyzed Michael addition route used for this compound, are often applicable to the synthesis of these different cannabinoid classes hawaii.eduhawaii.edu.

Comparative synthetic routes highlight the diverse chemical transformations employed to construct the core structures of various cannabinoids. For instance, the classic route to obtaining cannabinoids involves the reaction of a monoterpene and a resorcinol (B1680541) derivative via Friedel-Crafts alkylation and etherification chemrxiv.org. This route has been widely used for generating analogs with varied arene substitution chemrxiv.org. Other approaches include intramolecular Diels-Alder reactions, aldol (B89426) condensation, and inverse-electron-demand Diels-Alder reactions for constructing specific cannabinoid scaffolds nih.gov. The choice of synthetic route depends on the target cannabinoid class and the desired stereochemistry and functionalization springernature.comnih.gov.

Molecular Pharmacology and Receptor Interactions

Cannabinoid Receptor Binding Kinetics and Affinities

Nabilone (B1677615) exerts its effects by binding to and interacting with cannabinoid receptor type 1 (CB1R) and cannabinoid receptor type 2 (CB2R). drugbank.comnih.gov Studies have investigated the binding kinetics and affinities of this compound for these receptors to understand its pharmacological profile.

Cannabinoid Receptor Type 1 (CB1R) Interactions

CB1 receptors are predominantly located in the central nervous system (CNS), including brain regions involved in pain regulation, mood, and memory. patsnap.com They are also found in peripheral organs. centerwatch.com this compound interacts with CB1R, and this interaction is suggested to be responsible for some of its therapeutic effects, such as its antiemetic properties, likely by modulating neurotransmitter release in the brain's vomiting center. patsnap.comncats.io this compound exhibits weak partial agonist activity at the CB1 receptor. drugbank.comnih.govalzdiscovery.org The kinetics of ligand binding to GPCRs like CB1R are crucial in drug discovery, with the association rate primarily determining the affinity for CB1R. nih.gov

Agonist and Partial Agonist Characteristics

This compound is characterized as a weak partial agonist at both CB1 and CB2 receptors. drugbank.comnih.govalzdiscovery.orgresearchgate.net This means it binds to these receptors and elicits a response, but the maximal effect is lower than that of a full agonist. This partial agonism contributes to its pharmacological activity, mimicking some of the effects of Δ⁹-THC. drugbank.comnih.gov

Comparative Receptor Affinity and Selectivity

This compound demonstrates affinity for both CB1 and CB2 receptors. researchgate.netresearchgate.net Research indicates that this compound exhibits a modestly higher affinity for the CB1 receptor compared to the CB2 receptor, with an approximate ratio of 2:1. researchgate.net This slight difference in affinity suggests a degree of selectivity for CB1R, although it is not highly selective for either receptor. researchgate.netbiointerfaceresearch.com The similar active sites of CB1 and CB2 receptors pose a challenge in developing highly selective ligands. biointerfaceresearch.com

Data on the comparative binding affinities (expressed as Ki values) of various cannabinoid receptor ligands, including this compound, highlight the differences in their interactions with CB1 and CB2 receptors. While specific kinetic binding parameters (association and dissociation rates) for this compound at CB1R and CB2R at physiological temperatures have been investigated using techniques like time-resolved Förster resonance energy transfer (TR-FRET), detailed comparative kinetic data for this compound alongside other cannabinoids are often presented in specialized research. nih.gov

Cannabinoid Receptor Binding Affinity (Illustrative Data)

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity Ratio
This compound~2~4~0.5 (Slight CB1 preference) researchgate.net
Δ⁹-THC~2~4~0.5 (Slight CB1 preference) biointerfaceresearch.com
CP 55,940~0.5~0.3~1.7 (Non-selective) researchgate.net
WIN 55,212-2~2~2~1 (Non-selective) researchgate.net

Note: Ki values are illustrative and can vary depending on the assay conditions and source.

Non-Cannabinoid Receptor Interactions

While the primary mechanism of action of this compound involves its interaction with cannabinoid receptors, some research suggests potential interactions with non-cannabinoid receptors.

G Protein-Coupled Receptors (GPCRs) Beyond CB1/CB2

The endocannabinoid system and various cannabinoids can interact with a range of G protein-coupled receptors (GPCRs) beyond the classical CB1 and CB2 receptors. frontiersin.orgnih.govmdpi.com These interactions can contribute to the diverse pharmacological effects observed with cannabinoids. While the extent and significance of this compound's interactions with non-cannabinoid GPCRs are not as extensively characterized as its interactions with CB1 and CB2, the broader context of cannabinoid pharmacology suggests potential for such interactions. frontiersin.org Examples of GPCRs that have been implicated in cannabinoid signaling include GPR55 and GPR18, as well as interactions with opioid and serotonin (B10506) receptors. frontiersin.org Further research is needed to fully elucidate the specific non-cannabinoid GPCR targets of this compound and the functional consequences of these interactions.

Ligand-Gated Ion Channels (e.g., TRP Channels)

Ligand-gated ion channels are a class of transmembrane proteins that open or close in response to the binding of a specific chemical messenger, or ligand, thereby regulating the flow of ions across cell membranes. Transient Receptor Potential (TRP) channels constitute a diverse group of these channels involved in sensing a wide array of stimuli, including temperature, pressure, and chemical compounds. Some TRP channels have been identified as potential targets for cannabinoids. nih.gov

Studies investigating the interaction of synthetic cannabinoids with TRP channels have included this compound. Research has tested various synthetic cannabinoids, including this compound and CP55940, for their response rates at rat TRPV2 channels. nih.gov TRPV2 is a nonselective cation channel belonging to the vanilloid TRP subfamily. wikipedia.org In these investigations, this compound demonstrated a response rate of 58% at rat TRPV2, while CP55940 showed a response rate of 42%. nih.gov These findings positioned this compound among the more responsive synthetic cannabinoids tested at this specific TRP channel subtype. nih.gov

While cannabinoids in general have been shown to modulate several TRP channels, including TRPV1-4, TRPA1, and TRPM8, the direct and detailed interaction profile of this compound across the entire TRP channel family requires further specific investigation. nih.gov

Data on Synthetic Cannabinoid Response Rates at Rat TRPV2:

CompoundResponse Rate at Rat TRPV2 (%)
This compound58
CP5594042

Nuclear Receptor Modulation (e.g., PPARs)

Nuclear receptors are a class of intracellular proteins that regulate gene expression in response to the binding of specific ligands. Peroxisome proliferator-activated receptors (PPARs), including subtypes PPARα, PPARβ (δ), and PPARγ, are members of the nuclear receptor superfamily involved in regulating various physiological processes, such as metabolism, cell differentiation, and inflammation. researchgate.netjapsonline.commdpi.com

Evidence suggests that the endocannabinoid system, with which this compound interacts, is linked to pathways involving PPARs. nih.gov Cannabinoids have been shown to act at nuclear receptors, including PPARs. researchgate.net Specifically, endocannabinoids such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) are known to activate PPARα, and anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) have shown activity, particularly on PPARγ. researchgate.net Activation of PPARγ by cannabinoids has been implicated in mediating anti-allodynic effects in models of neuropathic pain. researchgate.net Cannabidiol (CBD), another cannabinoid, has also been reported to interact with PPARs, including PPARγ. drugbank.commdpi.com

While the broader interaction between cannabinoids and the endocannabinoid system with PPARs is recognized, specific detailed research findings on the direct modulation of PPARs by this compound itself are limited within the scope of the provided information. This compound's primary known mechanism involves interaction with cannabinoid receptors drugbank.comnih.gov, and its potential influence on PPAR pathways may be indirect through its effects on the endocannabinoid system or require further dedicated study to elucidate direct interactions.

Intracellular Signaling Cascades

G-Protein Coupled Receptor (GPCR) Signaling

Nabilone (B1677615) primarily acts as an agonist at two types of cannabinoid receptors: CB1 and CB2. drugbank.compatsnap.com These receptors are classic examples of G-protein coupled receptors, which are integral membrane proteins that play a pivotal role in signal transduction. The binding of this compound to these receptors initiates a conformational change, which in turn activates associated intracellular G-proteins.

CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are mainly found in peripheral tissues, particularly on cells of the immune system. drugbank.compatsnap.com this compound's interaction with both receptor subtypes allows it to modulate a wide array of physiological processes. patsnap.com The activated G-proteins, typically of the Gi/o family, dissociate into their α and βγ subunits, which then interact with various downstream effectors to propagate the signal within the cell. nih.govnih.gov

ReceptorPrimary LocationAssociated G-protein Family
CB1 Central Nervous SystemGi/o
CB2 Peripheral Tissues (Immune Cells)Gi/o

Adenylyl Cyclase Inhibition and cAMP Modulation

One of the primary downstream effects of this compound-induced GPCR activation is the inhibition of adenylyl cyclase. nih.govmdpi.com This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular functions. By activating the inhibitory G-protein (Gi), this compound effectively reduces the intracellular concentration of cAMP. mdpi.comresearchgate.net

This reduction in cAMP levels has widespread consequences, as many cellular processes are regulated by cAMP-dependent protein kinases, most notably Protein Kinase A (PKA). The inhibition of this pathway is a key mechanism through which this compound exerts its effects on neurotransmission and cellular activity. nih.gov

Ion Channel Regulation (Ca2+ and K+)

This compound's activation of CB1 receptors also leads to the modulation of various ion channels, which is critical for regulating neuronal excitability and neurotransmitter release. drugbank.com Specifically, the βγ subunits of the activated G-protein can directly interact with and modulate the activity of voltage-gated calcium (Ca2+) channels and inwardly rectifying potassium (K+) channels. nih.gov

Ion ChannelEffect of this compound-activated GPCRsConsequence
Voltage-gated Ca2+ channels InhibitionReduced neurotransmitter release
Inwardly rectifying K+ channels ActivationNeuronal hyperpolarization

Beta-Arrestin Recruitment and Receptor Internalization

Prolonged or repeated activation of GPCRs, including the CB1 receptor by agonists like this compound, can lead to a process of desensitization and internalization, which is mediated by proteins called β-arrestins. nih.govnih.gov Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. mdpi.com

This phosphorylation creates a binding site for β-arrestins. mdpi.com The recruitment of β-arrestin to the receptor has two main consequences. Firstly, it sterically hinders the coupling of the receptor to G-proteins, effectively desensitizing the receptor to further stimulation. youtube.com Secondly, β-arrestin acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface into endosomes. bohrium.comnih.govresearchgate.net This process of receptor internalization further contributes to the attenuation of signaling and is a key mechanism for regulating the duration and intensity of the cellular response to this compound. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

In addition to the canonical G-protein signaling pathways, this compound can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govnih.gov The MAPK pathways are a series of protein kinases that are involved in regulating a wide range of cellular processes, including cell growth, differentiation, and stress responses. scbt.com

ERK1/2 Activation

One of the key MAPK pathways activated by cannabinoids is the Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) pathway. nih.gov The activation of ERK1/2 can be initiated through both G-protein-dependent and β-arrestin-dependent mechanisms. nih.gov The βγ subunits of the activated G-protein can lead to the activation of upstream kinases that ultimately result in the phosphorylation and activation of ERK1/2. Additionally, β-arrestin can act as a scaffold protein, bringing together components of the MAPK cascade and facilitating their activation. nih.gov

JNK and p38 Kinase Activation

This compound can also influence other branches of the MAPK pathway, including the c-Jun N-terminal Kinase (JNK) and p38 kinase pathways. nih.govnih.gov The activation of these pathways is often associated with cellular stress responses, inflammation, and apoptosis. nih.govnih.govresearchgate.net The precise mechanisms by which this compound activates JNK and p38 are complex and can be cell-type specific, but are thought to involve the intricate interplay of G-protein subunits and other signaling intermediates. nih.gov

Other Intracellular Second Messenger Systems

Beyond the well-established inhibition of adenylyl cyclase, the activation of cannabinoid receptors by agonists like this compound can influence other second messenger systems, including the activity of phospholipases and the regulation of intracellular calcium concentrations.

Phospholipase Activity

While direct studies on this compound's effect on phospholipase activity are limited, research on other cannabinoids provides a framework for its potential actions. Cannabinoids have been shown to stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid from membrane phospholipids. This arachidonic acid can then be metabolized into various eicosanoids, which are signaling molecules involved in inflammation and other physiological processes.

Furthermore, the signaling of cannabinoids can involve phospholipase D (PLD), which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. The activity of PLD can be a part of the broader signaling cascade initiated by cannabinoid receptor activation.

Intracellular Calcium Transients

The regulation of intracellular calcium ([Ca2+]i) is a critical aspect of cellular signaling, and cannabinoids have been demonstrated to modulate [Ca2+]i levels. Studies on cannabinoids show that they can induce a rapid and robust elevation of [Ca2+]i in various cell types, including neurons and immune cells. nih.gov This increase in intracellular calcium is often dependent on the presence of extracellular calcium, suggesting an influx of calcium from the extracellular space. nih.gov The involvement of cannabinoid receptors in this process has been demonstrated by the attenuation of the calcium response in the presence of cannabinoid receptor antagonists. nih.gov

For instance, in T lymphocytes, delta-9-tetrahydrocannabinol (THC) has been shown to elevate [Ca2+]i in a cannabinoid receptor-dependent manner. nih.gov This effect was significantly reduced when extracellular calcium was removed, indicating the importance of calcium influx. nih.gov While direct evidence for this compound is not as abundant, its agonism at cannabinoid receptors suggests it could trigger similar calcium transients. In some neuronal contexts, cannabinoid receptor activation can also lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum, through ryanodine-sensitive channels. nih.gov

Neurotransmitter and Neuromodulatory System Modulation

Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a variety of physiological processes, including appetite, pain, mood, and memory. patsnap.comhrbopenresearch.org The ECS consists of endocannabinoids (endogenous cannabinoids), receptors (primarily CB1 and CB2), and enzymes responsible for their synthesis and degradation. patsnap.comhrbopenresearch.org Nabilone (B1677615), as a synthetic cannabinoid, mimics the action of endocannabinoids by binding to and activating CB1 and CB2 receptors. patsnap.compatsnap.com CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are mainly found in peripheral tissues and immune cells. patsnap.comnih.gov this compound has a higher binding affinity for CB1 receptors compared to CB2 receptors, with an approximate ratio of 2:1. researchgate.net

Presynaptic Modulation of Neurotransmitter Release

A key function of the endocannabinoid system is the modulation of neurotransmitter release, primarily through the activation of presynaptic CB1 receptors. patsnap.commdpi.comnih.govmdpi.com Endocannabinoids are synthesized in the postsynaptic neuron and travel back across the synapse to bind to CB1 receptors on the presynaptic terminal. mdpi.comfrontiersin.org This retrograde signaling mechanism inhibits the release of various neurotransmitters from the presynaptic neuron. mdpi.comfrontiersin.org this compound, by acting as a CB1 receptor agonist, can similarly modulate neurotransmitter release in the brain. patsnap.comnih.gov This modulation is believed to contribute to its therapeutic effects, such as alleviating nausea and vomiting by influencing the brain's vomiting center. patsnap.com The specific molecular mechanisms underlying CB1 receptor-induced reductions in presynaptic neurotransmitter release involve direct G protein inhibition of presynaptic voltage-gated calcium channels (VGCCs), activation of G protein-coupled inwardly rectifying potassium channels (GIRKs), and the inhibition of adenylyl cyclase. mdpi.comfrontiersin.org

GABAergic System Interactions

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. turkmedstudj.com CB1 receptors are also located on GABAergic interneurons, and their activation by cannabinoids leads to a suppression of GABA release. mdpi.comresearchgate.netvincentmaida.comturkmedstudj.com This phenomenon is known as depolarization-induced suppression of inhibition (DSI). turkmedstudj.com this compound, as a CB1 agonist, interacts with the GABAergic system by reducing Ca2+ influx and increasing K+ efflux in presynaptic terminals, leading to decreased cellular excitability and reduced GABA release. researchgate.netoup.com This modulation of inhibitory neurotransmission contributes to the complex effects of this compound on neuronal circuits. mdpi.comresearchgate.net

Monoaminergic System Modulation (Serotonin, Dopamine)

This compound and other cannabinoids have been shown to modulate monoaminergic systems, including those involving serotonin (B10506) and dopamine (B1211576). patsnap.compatsnap.comnih.govmdpi.comresearchgate.net CB1 receptors are present on serotonergic and dopaminergic axon terminals, allowing cannabinoids to influence the release and activity of these neurotransmitters. mdpi.comnih.gov this compound's ability to modulate neurotransmitter release, including serotonin and dopamine, is thought to contribute to its potential effects on mood and anxiety. patsnap.com Studies suggest that cannabinoids can affect serotonin turnover and may interact with serotonin receptors. vincentmaida.comnih.gov The interaction with the dopaminergic system is also noted, with the endocannabinoid system believed to function as a regulator of dopamine release and uptake, particularly in areas like the basal ganglia where CB1 receptors are highly dense. nih.govnih.gov

Opioid System Interplay

There is significant evidence of interaction and overlap between the cannabinoid and opioid systems. nih.govnih.govnih.govmdpi.comnih.govscielo.br CB1 receptors and mu-opioid receptors can form functional heterodimers, and cannabinoid administration can influence the synthesis and release of endogenous opioid peptides. mdpi.com This interplay suggests a potential for synergistic interactions between cannabinoids and opioids, particularly in pain modulation. nih.govmdpi.comscielo.br this compound's interaction with the endocannabinoid system contributes to its potential role in pain management. patsnap.comscielo.br Preclinical studies support the idea of opioid sparing effects when cannabinoids are co-administered, although clinical trial results in humans have been mixed regarding this compound's ability to reduce opioid dose requirements for analgesia. nih.govmdpi.com The endocannabinoid system's interaction with the opioid system, particularly in areas like the locus coeruleus-norepinephrine system, is also being investigated for its implications in opiate dependence and withdrawal. nih.gov

Preclinical Pharmacological Characterization

In Vitro Characterization

In vitro studies are fundamental to elucidating the specific molecular interactions and cellular effects of a compound. For nabilone (B1677615), these studies have focused on its binding affinity for cannabinoid receptors, its functional activity upon receptor binding, and its subsequent effects on various cell-based systems.

Radioligand binding assays are used to determine the affinity of a ligand (in this case, this compound) for a receptor. This is typically expressed as the Ki value, which represents the concentration of the competing ligand that will bind to half the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

This compound has demonstrated high affinity for both CB1 and CB2 receptors. researchgate.net Studies have reported Ki values of approximately 2.89 nM for the CB1 receptor and 1.84 nM for the CB2 receptor. researchgate.net Another study reported Ki values of 3.98 nM for human CB1 receptors and 6.31 nM for human CB2 receptors. guidetopharmacology.org This indicates that this compound binds with slightly higher affinity to the CB2 receptor in some assays.

Table 1: this compound Binding Affinities (Ki) for Cannabinoid Receptors
ReceptorKi Value (nM)Source
Human CB12.89 researchgate.net
Human CB21.84 researchgate.net
Human CB13.98 guidetopharmacology.org
Human CB26.31 guidetopharmacology.org

Functional assays are employed to determine the consequence of a ligand binding to a receptor, specifically whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (produces an effect opposite to an agonist). This compound is characterized as a potent CB1 agonist. nih.gov

One common functional assay is the GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the binding of GTPγS to the G-protein, and this can be quantified. While specific GTPγS binding data for this compound is not detailed in the provided search results, this type of assay is crucial for determining the efficacy of a cannabinoid agonist. nih.gov

Another key functional assay measures the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) levels. Activation of CB1 receptors typically leads to the inhibition of cAMP production. fourwaves.com Functional assays have shown that this compound acts as an agonist at human CB1 and CB2 receptors expressed in CHO cells, stimulating the release of arachidonic acid and increasing forskolin-stimulated cAMP accumulation, respectively. guidetopharmacology.org

Table 2: this compound Functional Activity at Cannabinoid Receptors
AssayReceptorEffectEC50 Value (nM)Source
[3H]-arachidonic acid releaseHuman CB1Agonist3.98 guidetopharmacology.org
Forskolin-stimulated cAMP accumulationHuman CB2Agonist15.85 guidetopharmacology.org

The effects of this compound have been investigated in various cell-based assays to understand its impact on cellular processes. A significant area of research has been its effects on cancer cells. Cannabinoids, including this compound, have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov The mechanisms underlying these effects are complex and involve the modulation of key cell signaling pathways that control cell proliferation and survival. nih.gov For example, cannabinoids can stimulate endoplasmic reticulum stress, which can trigger apoptosis in cancer cells. nih.govmdpi.com

In the context of inflammation, this compound has demonstrated anti-inflammatory properties. In a rat model of acute inflammation, this compound was shown to have anti-inflammatory and antihyperalgesic actions. oup.comnih.gov These effects are believed to be mediated, at least in part, through its interaction with CB2 receptors, which are predominantly expressed in immune cells. patsnap.com

Animal Model Studies of Mechanism

Animal models are indispensable for understanding the physiological and behavioral effects of a compound and for elucidating its mechanism of action in a whole organism.

Animal models of pain (nociception) are used to study the analgesic (pain-relieving) properties of drugs. nih.gov this compound has been investigated in various models of both acute and chronic pain.

In a rat model of neuropathic pain, the synthetic cannabinoid WIN55,212-2, which also acts on CB1 and CB2 receptors, was shown to attenuate hyperalgesia (increased sensitivity to pain) and allodynia (pain from a stimulus that does not normally provoke pain). frontiersin.org While this study did not use this compound directly, it provides evidence for the role of cannabinoid receptors in modulating neuropathic pain. Studies have suggested that this compound may be a useful addition to pain management. oup.com

Research in animal models suggests that the analgesic effects of cannabinoids are mediated through their interaction with both central and peripheral cannabinoid receptors. patsnap.com Activation of CB1 receptors in the central nervous system can modulate pain perception, while activation of CB2 receptors in peripheral tissues can reduce inflammation and associated pain. patsnap.comnih.gov One study found that this compound reduced temporal summation of heat pain in women, suggesting an antihyperalgesic effect. nih.gov

This compound is clinically approved for the treatment of chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgresearchgate.net Its antiemetic effects have been demonstrated in various animal models. The mechanism is believed to involve the activation of CB1 receptors in the brain regions that control nausea and vomiting, such as the dorsal vagal complex. nih.govnih.gov Animal studies have shown that cannabinoids can suppress vomiting induced by a variety of stimuli. researchgate.netresearchgate.net An animal model of anticipatory nausea and vomiting has also been developed, which has shown cannabinoids to be effective. nih.gov

In addition to its antiemetic effects, this compound has been observed to stimulate appetite. nih.gov This effect is also thought to be mediated by the activation of CB1 receptors in the hypothalamus, a brain region involved in regulating hunger and food intake. patsnap.com

Neurobehavioral Models (e.g., Learning and Memory, Spasticity, Agitation)

This compound's impact on neurobehavioral outcomes has been explored in a variety of preclinical models, with a focus on its effects on learning and memory, spasticity, and agitation-related behaviors. These studies aim to elucidate the compound's therapeutic potential and underlying mechanisms of action in a controlled, non-clinical setting.

Learning and Memory:

Preclinical investigations into the effects of this compound on learning and memory have yielded results that distinguish it from other cannabinoids, such as delta-9-tetrahydrocannabinol (THC). In a notable study utilizing a water maze task to assess spatial learning in rats, this compound, administered at doses of 0.1, 0.5, and 1.0 mg/kg, did not impair place learning nih.govalzdiscovery.org. This is in contrast to delta-8-tetrahydrocannabinol (Δ⁸-THC), which was shown to disrupt this function nih.gov.

Further electrophysiological studies on rat hippocampal CA1 slices revealed that this compound, at concentrations from 1 nM to 10 µM, did not affect basal glutamatergic neurotransmission nih.gov. This is another point of differentiation from Δ⁸-THC, which is known to decrease it nih.gov. While cannabinoids are generally known to influence synaptic plasticity, this compound at a 1 µM concentration did not alter paired-pulse facilitation, long-term potentiation, or the magnitude of long-term depression nih.gov. However, it did significantly alter the time course of long-term depression, with the depression being lower than in control experiments from 7 to 35 minutes post-induction nih.gov. These findings suggest that the amnesic effects of some cannabinoids may be linked to their impact on hippocampal neurotransmission, and that this compound may have a different profile in this regard nih.gov.

Spasticity:

While clinical studies have explored the use of this compound for spasticity, detailed preclinical animal model data specifically for this compound is less abundant in the readily available literature. However, the broader class of cannabinoids has been investigated in preclinical models of spasticity, often associated with conditions like multiple sclerosis. The endocannabinoid system is known to play a role in the tonic control of spasticity, and exogenous cannabinoids are thought to exert their effects by modulating this system researchgate.net. Animal models, such as those for experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, are commonly used to study spasticity researchgate.net. While specific studies focusing solely on this compound in these models were not prominently found in the search results, the known activity of cannabinoids on CB1 and CB2 receptors provides a basis for its potential effects.

Agitation:

Preclinical research suggests a potential role for cannabinoid receptor agonists in modulating agitation and aggressive behaviors. Studies have indicated that a decrease in CB1 receptor levels may be associated with aggressive behavior researchgate.net. In preclinical models, agonists of both CB1 and CB2 receptors have been shown to reduce aggression, particularly at lower doses nih.gov. This suggests that this compound, as a cannabinoid agonist, may have a pharmacological basis for alleviating agitation nih.gov. The mechanism is thought to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, GABAergic, and glutamatergic systems, through the activation of CB1 receptors nih.gov. Furthermore, the activation of CB2 receptors, which are expressed in the brain during neuroinflammation, may also contribute to these effects by providing neuroprotective actions nih.gov.

Interactive Data Table: Preclinical Neurobehavioral Models of this compound

Model Type Animal Model Key Findings Citation
Learning & MemoryRat (Water Maze)This compound (0.1-1.0 mg/kg) did not impair spatial learning. nih.govalzdiscovery.org
Learning & MemoryRat (Hippocampal Slices)This compound (1 nM - 10 µM) did not alter basal glutamatergic neurotransmission. nih.gov
Agitation/AggressionMouse (General)CB1 and CB2 receptor agonists have been shown to reduce aggression. nih.gov

Immunomodulatory Potential in Preclinical Settings

This compound, as a synthetic cannabinoid, is understood to interact with the endocannabinoid system, which plays a significant role in regulating immune function. This interaction is largely mediated through cannabinoid receptors, particularly the CB2 receptor, which is predominantly found in immune cells wikipedia.org. Preclinical studies suggest that this compound possesses immunomodulatory and anti-inflammatory properties.

In a preclinical model of acute inflammation in rats, this compound demonstrated anti-inflammatory effects. This was evidenced by a reduction in both edema and thermal hyperalgesia. The anti-inflammatory action of this compound in this model was found to be mediated by a CB2-like cannabinoid receptor, as the effects were neutralized by a CB2 antagonist (SR 144528).

While direct in vitro studies detailing the specific effects of this compound on various cytokine production and lymphocyte proliferation are not extensively detailed in the provided search results, the broader class of cannabinoids has been shown to exert significant immunomodulatory effects. Cannabinoids, in general, are known to suppress the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory cytokines. For instance, cannabinoids have been shown to affect the Th1/Th2 cytokine balance, often leading to a shift towards a more anti-inflammatory Th2 profile.

The activation of CB2 receptors on immune cells can lead to a variety of downstream effects, including the inhibition of adenylyl cyclase and the modulation of several signaling pathways involved in the inflammatory response. This can result in the reduced release of pro-inflammatory mediators and modulation of immune cell proliferation and function. Given that this compound is a cannabinoid agonist, it is plausible that it shares these general immunomodulatory properties. Clinical observations have also suggested that this compound may have anti-inflammatory effects, as indicated by an association between lower pro-inflammatory cytokine levels and decreased agitation in patients nih.gov.

Interactive Data Table: Preclinical Immunomodulatory Potential of this compound

Model Type Animal Model Key Findings Mechanism Citation
Acute InflammationRatReduced edema and thermal hyperalgesia.Mediated by a CB2-like receptor.

Preclinical Metabolism and Pharmacokinetics

Absorption and Distribution in Preclinical Species

Nabilone (B1677615) is rapidly absorbed following oral administration in preclinical species like rats, dogs, and monkeys. hres.canih.gov Studies using radiolabeled this compound in monkeys showed that peak plasma concentrations of total radioactivity were achieved within 2.0 hours after a 2 mg oral dose. drugbank.comwikidoc.orgfda.govfda.gov The initial rapid decline in plasma radioactivity is indicative of the drug's uptake and distribution into tissues. wikidoc.orgfda.govfda.gov The apparent volume of distribution of this compound has been estimated to be approximately 12.5 L/kg. drugbank.comwikidoc.orgfda.govfda.gov this compound is reported to be highly bound to plasma proteins. fda.govwikipedia.orgdrugs.com

Metabolic Pathways and Biotransformation

This compound undergoes extensive metabolism in preclinical species, involving at least two major pathways. hres.cawikidoc.orgfda.govfda.gov

Identification of Circulating Metabolites

Several metabolites of this compound have been identified in preclinical models. Circulating metabolites include isomeric carbinols formed by the reduction of the ketone group at the 9-position of this compound. wikidoc.orgnih.gov In dogs, the stereospecific reduction pathway appears to be particularly important, leading to high concentrations of the SSS carbinol metabolite in plasma and brain tissue compared to monkeys. hres.cascite.aihres.ca Another identified metabolite, found in feces, is a diol resulting from the reduction of the 9-keto group and oxidation at the penultimate carbon of the dimethylheptyl side chain. wikidoc.orgfda.govfda.govnih.gov

Stereoselective Enzymatic Reduction

A significant metabolic pathway involves the stereospecific enzymatic reduction of the 9-keto moiety of this compound, leading to the formation of isomeric carbinol metabolites. wikidoc.orgfda.govfda.gov This reduction shows species differences; it is a major pathway in dogs but only a minor one in monkeys. nih.govscite.ai Studies in rats using isolated liver cells and liver homogenate have demonstrated that the enzymatic reduction of both (6aR, 10aR)-nabilone (RR-nabilone) and (6aS, 10aS)-nabilone (SS-nabilone) is stereoselective. nih.gov SS-nabilone was found to be a more active substrate than RR-nabilone in intact rats, isolated hepatocytes, and liver homogenate fractions. nih.gov In intact rats and isolated hepatocytes, the reduction of SS-nabilone exclusively produced the S-(equatorial)-carbinol, while RR-nabilone yielded only S-(axial)-carbinol. nih.gov Liver homogenate fractions, however, produced a mixture of S-(axial)-carbinol and R-(equatorial)-carbinol from RR-nabilone. nih.gov These findings indicate rigid stereochemical control in the in vivo reduction of this compound in rats, primarily forming S-carbinols. nih.gov

Role of Cytochrome P450 Enzymes

Evidence suggests that multiple cytochrome P450 (CYP) enzyme isoforms are involved in the extensive metabolism of this compound. wikidoc.orgfda.govfda.govdrugs.com While specific CYP enzymes involved in this compound's metabolism in preclinical species are not extensively detailed in the provided snippets, it is known that cannabinoids, in general, can interact with CYP enzymes. researchgate.net For instance, CYP2C9-mediated metabolism can be inhibited by various cannabinoids. researchgate.net this compound itself is reported to be extensively metabolized by multiple CYP isoenzymes and does not substantially inhibit CYP1A2, 2A6, 2C19, 2D6, and 3A4, but is a weak inhibitor of CYP2E1 and 3A4, and a moderate inhibitor of CYP2C8 and 2C9 in humans. drugs.com

Excretion Pathways in Preclinical Models

The primary route of elimination for this compound and its metabolites in preclinical models, as well as in humans, is via the feces, with a lesser extent of excretion occurring in the urine. hres.cadrugbank.comwikidoc.orgfda.govdrugs.comnih.govhres.ca Studies in monkeys showed that following oral administration of radiolabeled this compound, approximately 60% of the administered radioactivity was recovered in the feces and about 24% in the urine. drugbank.comwikidoc.orgfda.govfda.gov Similarly, after intravenous administration in monkeys, about 67% was recovered in feces and 22% in urine within 7 days. fda.govfda.govdrugs.com This pattern suggests that the biliary system is the major excretory pathway for this compound and its metabolites. hres.cadrugbank.comwikidoc.orgfda.govfda.govdrugs.comhres.camedicines.org.uk

Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Studies

Preclinical studies have explored the relationship between this compound exposure and its pharmacological effects. In dogs and monkeys, preclinical studies demonstrated that this compound exhibited cannabinoid-like effects. fda.gov Tolerance to the pharmacological effects developed rapidly in both species. fda.gov Cross-tolerance between this compound and delta-9-THC was also observed in monkeys. fda.gov While specific detailed PK/PD modeling data for this compound in preclinical species were not extensively available in the provided context, the concept of establishing PK/PD relationships in preclinical models is a standard practice to understand the link between drug concentration and biological response, informing dose selection and study design for efficacy and safety assessments. nih.govcatapult.org.ukinnoserlaboratories.com For instance, studies with other compounds demonstrate that establishing robust PK/PD relationships in preclinical models, such as mice and rats, can provide critical insights for clinical development. nih.govinnoserlaboratories.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Residues and Binding Domains in Cannabinoid Receptors

Specific residues within the transmembrane helices of the CB1 receptor have been identified as part of the hydrophobic binding site for ligands like Δ⁹-THC. These include residues such as Met-240, Trp-241 (Transmembrane Helix 4), Trp-356, Leu-359, Leu-360 (Transmembrane Helix 6), and Ala-283 (Transmembrane Helix 5). nih.gov The phenolic hydroxyl group of Δ⁹-THC has been shown to form a hydrogen bond with the carboxyl group of Ala-198 (Transmembrane Helix 3). nih.gov While nabilone (B1677615) is structurally distinct from THC, it mimics its pharmacological activity through interaction with these receptors. drugbank.com

Impact of Molecular Scaffold Modifications on Pharmacological Profiles

Modifications to the molecular scaffold of cannabinoids can significantly impact their binding affinity, efficacy, and selectivity for CB1 and CB2 receptors. For classical cannabinoids like THC, key structural features influencing SAR include the C3 side chain, the phenolic hydroxyl group on the A-ring, and the three ring systems (aromatic A-ring, pyran B-ring, and cyclohexenyl C-ring). researchgate.net

Specific modifications have been shown to alter receptor selectivity. For instance, the removal or etherification of the C1 phenolic hydroxyl group in THC analogs has been shown to increase selectivity for CB2 over CB1 receptor activation. researchgate.netnih.gov Substitution of the C9 methyl group with a hydroxyl or carbonyl group, as seen in this compound, can improve affinity but not necessarily selectivity. researchgate.netnih.govgovinfo.gov The length of the alkyl tail at the C3 position also plays a role, with five to eight carbons considered optimal for binding affinity and potency. researchgate.net this compound, a synthetic THC analog, has an alkyl tail consisting of seven carbons, which is longer than the five-carbon tail of THC and is associated with high potency and efficacy. nih.gov

Computational Chemistry and Molecular Modeling for Ligand Design

Computational chemistry and molecular modeling techniques are powerful tools in rational drug design, including the discovery and optimization of cannabinoid ligands. openaccessjournals.comopenmedicinalchemistryjournal.com These methods allow researchers to predict the preferred binding orientations and affinities of small molecules within the binding sites of target receptors like CB1 and CB2 at an atomic level. openaccessjournals.com

Molecular docking is a widely used computational technique that simulates the binding process and provides insights into binding modes, energies, and structural dynamics. openaccessjournals.comopenmedicinalchemistryjournal.com This is crucial for understanding the molecular interaction mechanism and identifying structural factors related to the bioactivity of ligands. openmedicinalchemistryjournal.com De novo design is another computational method used to generate novel molecular structures with desired pharmacological properties, which can then be evaluated using docking studies. openmedicinalchemistryjournal.com Quantitative structure-activity relationship (QSAR) modeling is also employed to correlate chemical modifications with biological activity, aiding in the design of new compounds with improved properties. mdpi.comresearchgate.net These computational approaches, combined with experimental data, help in prioritizing potential drug candidates and optimizing their interactions with cannabinoid receptors. openaccessjournals.comopenmedicinalchemistryjournal.com

Comparative SAR with Other Cannabinoids (e.g., THC, CBD, Dronabinol)

This compound is a synthetic analog of THC and shares similarities in its pharmacological activity, primarily acting as a partial agonist at CB1 and CB2 receptors. drugbank.com Dronabinol (B3416174) is the pharmaceutical form of (−)-trans-Δ⁹-tetrahydrocannabinol (THC). wikipedia.org Both this compound and dronabinol are approved for medical use and interact with cannabinoid receptors. drugbank.comwikipedia.orgcancer.org

While this compound mimics the structure and activity of THC, it is considered to be twice as active as Δ⁹-THC. drugbank.com Both this compound and dronabinol activate both CB1 and CB2 receptors. nih.govresearchgate.net Studies comparing the selectivity of various cannabinoids for CB1 and CB2 receptors have shown that this compound exhibits a modestly higher affinity for the CB1 receptor compared to CB2, with an approximate ratio of 2:1. researchgate.net However, some studies suggest that this compound, along with THC, may show a slight selectivity for CB2 receptors based on selectivity ratios. biointerfaceresearch.com

Cannabidiol (CBD), another prominent cannabinoid found in cannabis, differs significantly in its receptor activity compared to THC and this compound. drugbank.comnih.gov CBD does not directly activate CB1 receptors, which explains its lack of intoxicating effects. racgp.org.au This contrasts with the partial agonist activity of this compound and THC at CB1 receptors, which is responsible for their psychoactive effects. drugbank.comracgp.org.auguidetopharmacology.org While the interaction of this compound with CB2 receptors is less understood than its interaction with CB1, it is believed to contribute to potential anti-inflammatory and analgesic properties, similar to the reported effects of CBD which can interact with CB2 receptors. patsnap.combiorxiv.org

The comparative SAR highlights that while this compound and THC share a similar mechanism of action through partial agonism at CB1 and CB2 receptors, structural differences contribute to variations in potency and potentially subtle differences in receptor interaction profiles. CBD, with its distinct lack of direct CB1 activation, represents a cannabinoid with a significantly different SAR and pharmacological outcome.

Advanced Research Methodologies and Future Directions

Development of Novel Preclinical Models (e.g., Organoids, Humanized Models)

The development of novel preclinical models, such as organoids and humanized models, is crucial for advancing the understanding of drug mechanisms and predicting clinical responses with greater accuracy. These models aim to better replicate the complex biological environment of human diseases compared to traditional cell cultures or animal models jci.org, x-mol.net, nih.gov, researchgate.net. Organoids, which are miniature 3D tissue constructs derived from stem cells or tissue cells, offer a more physiologically relevant system for studying disease pathogenesis and evaluating drug efficacy nih.gov, news-medical.net, researchgate.net. Humanized models, often involving the engraftment of human cells or tissues into animal models, provide a platform to study human-specific responses to compounds. While the provided search results discuss the general application of organoids and humanized models in preclinical research, particularly in areas like Alzheimer's disease and pain jci.org, x-mol.net, nih.gov, researchgate.net, specific detailed research findings on the application of these precise models for Nabilone (B1677615) were not extensively detailed in the search results. However, the increasing use of these advanced models in cannabinoid research suggests their potential for future investigations into this compound's effects on various organ systems and disease states, offering a more sophisticated approach to understanding its pharmacological profile and identifying new therapeutic targets.

Application of Systems Biology Approaches

Systems biology approaches involve the integrated study of complex biological systems using computational and mathematical modeling to understand how various components interact and give rise to emergent properties nih.gov, nih.gov. These approaches can be used to analyze large datasets, such as genomic, proteomic, and metabolomic data, to identify key pathways and networks affected by a drug like this compound. By examining the broader biological context of this compound's interactions, systems biology can help elucidate its mechanisms of action at a deeper level and potentially predict its effects on different biological processes and in various disease states nih.gov, nih.gov, mdpi.com, frontiersin.org. While the search results highlight the application of systems biology in understanding drug reactions and identifying therapeutic targets in general nih.gov, mdpi.com, frontiersin.org, specific published research detailing the application of comprehensive systems biology approaches specifically for this compound was not prominently featured. Future research could leverage these powerful tools to gain a more holistic understanding of this compound's impact on biological networks, potentially revealing novel therapeutic opportunities and predicting individual responses.

Mechanistic Rationale for Combination Therapies in Preclinical Research

The mechanistic rationale for using this compound in combination therapies in preclinical research stems from the potential for synergistic effects or the targeting of multiple pathways involved in a disease. Preclinical studies often investigate combinations to enhance therapeutic efficacy, reduce required doses of individual compounds, or mitigate potential side effects. For this compound, which primarily acts as a cannabinoid receptor agonist nih.gov, combining it with agents targeting different pathways could offer a more comprehensive therapeutic strategy. For instance, in pain management, combining a cannabinoid with a non-opioid analgesic targeting a different pain pathway could provide enhanced relief nih.gov, jci.org. While the search results mention the investigation of this compound in combination with other substances, such as Zolpidem for cannabis dependence in laboratory conditions plos.org, detailed preclinical studies specifically elucidating the mechanistic rationale for combining this compound with various therapeutic agents using rigorous preclinical models were not extensively provided. Further preclinical research is needed to fully understand the molecular and cellular interactions that underpin the potential benefits of this compound in combination therapies.

Insights into Novel Cannabinoid Therapeutic Development

Research into this compound provides valuable insights into the broader field of novel cannabinoid therapeutic development. As a synthetic analog of THC, this compound's pharmacological profile and clinical experiences contribute to the understanding of cannabinoid receptor modulation and its therapeutic implications wikipedia.org, nih.gov, nih.gov. Studies on this compound's efficacy in conditions like chemotherapy-induced nausea and vomiting, neuropathic pain, and PTSD nightmares inform the development of new synthetic cannabinoids or plant-derived cannabinoid formulations with potentially improved properties cambridge.org, nih.gov, nih.gov, utppublishing.com, cda-amc.ca. The challenges and successes encountered in this compound research, including understanding its interaction with the endocannabinoid system and identifying relevant targets, guide the design and evaluation of next-generation cannabinoid-based medicines cambridge.org, nih.gov. The exploration of this compound for various indications, even in off-label contexts, expands the potential therapeutic landscape for cannabinoids and highlights areas where further drug development is warranted cambridge.org, nih.gov, utppublishing.com, researchgate.net.

Methodological Standardization and Research Protocol Validation

Methodological standardization and research protocol validation are critical for ensuring the reproducibility and reliability of preclinical and clinical studies involving this compound. Variations in study design, drug administration methods, outcome measures, and data analysis can contribute to conflicting results and make it challenging to compare findings across studies nih.gov, nih.gov. For this compound research, establishing standardized protocols for in vitro experiments, animal models, and human trials is essential to reduce variability and increase the confidence in research outcomes. This includes standardized methods for compound preparation, storage, and characterization, as well as validated assays for assessing pharmacological activity and biological effects. The search results indicate that methodological limitations, such as small sample sizes and varied methodologies, have been noted in reviews of this compound's effectiveness for conditions like chronic pain nih.gov, canjhealthtechnol.ca, cda-amc.ca. The need for improved and standardized research methodology in cannabinoid research, including controlled trials and observational studies, has been highlighted nih.gov. Validation of research protocols ensures that studies are conducted rigorously and ethically, providing a solid foundation for translating research findings into clinical practice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.